molecular formula C5H7BrO2 B1362865 Methyl 2-(bromomethyl)acrylate CAS No. 4224-69-5

Methyl 2-(bromomethyl)acrylate

Cat. No.: B1362865
CAS No.: 4224-69-5
M. Wt: 179.01 g/mol
InChI Key: CFTUQSLVERGMHL-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)acrylate is an organic compound with the molecular formula C(_5)H(_7)BrO(_2). It is a derivative of acrylic acid, where the hydrogen atom on the methylene group is replaced by a bromine atom. This compound is known for its reactivity and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

Methyl 2-(bromomethyl)acrylate (MBrMA) is primarily used as a chain transfer agent in the emulsion polymerization of methyl methacrylate (MMA) and styrene . The primary targets of MBrMA are the monomers in these polymerization reactions.

Mode of Action

MBrMA interacts with its targets through a process known as chain transfer. In this process, MBrMA can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates . This reaction results in the transfer of the growing polymer chain from one monomer molecule to another, effectively controlling the molecular weight of the resulting polymer.

Biochemical Pathways

The primary biochemical pathway affected by MBrMA is the polymerization of MMA and styrene. The chain transfer reaction mediated by MBrMA can influence the properties of the resulting polymers, including their molecular weight and polydispersity .

Result of Action

The primary result of MBrMA’s action is the formation of polymers with controlled molecular weights. This is crucial in various applications where the properties of the polymer, such as its strength, flexibility, and resistance to degradation, are dependent on its molecular weight .

Action Environment

The action of MBrMA is influenced by various environmental factors. For instance, the temperature and pH can affect the rate and efficiency of the chain transfer reaction. Additionally, the presence of other substances, such as initiators or inhibitors, can also influence the polymerization process .

Biochemical Analysis

Biochemical Properties

Methyl 2-(bromomethyl)acrylate plays a significant role in biochemical reactions, particularly in the synthesis of functionalized pyrrolidones . It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, it can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates . These interactions are crucial for its application in polymerization processes and other biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that its effects on cellular function can vary, with potential impacts on cell viability and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(bromomethyl)acrylate can be synthesized through the bromination of methyl acrylate. The reaction typically involves the addition of bromine to methyl acrylate in the presence of a solvent such as carbon tetrachloride or dichloromethane. The reaction is carried out at low temperatures to control the addition of bromine and to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of bromine and methyl acrylate .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(bromomethyl)acrylate undergoes various chemical reactions, including nucleophilic substitution, polymerization, and addition reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted acrylates, polymers, and various adducts depending on the nucleophile used .

Scientific Research Applications

Methyl 2-(bromomethyl)acrylate is used in a wide range of scientific research applications:

Comparison with Similar Compounds

    Methyl 2-(chloromethyl)acrylate: Similar in structure but with a chlorine atom instead of bromine.

    Ethyl 2-(bromomethyl)acrylate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

    Methyl α-bromoacrylate: Similar in structure but with the bromine atom on the α-carbon.

Uniqueness: Methyl 2-(bromomethyl)acrylate is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo various nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-(bromomethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTUQSLVERGMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075243
Record name 2-Propenoic acid, 2-(bromomethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4224-69-5
Record name Methyl 2-(bromomethyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4224-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrylic acid, 2-(bromomethyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-(bromomethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(bromomethyl)prop-2-enoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Methyl 2-(bromomethyl)acrylate useful in polymer synthesis?

A1: this compound is a versatile monomer due to its unique structure. The presence of both a vinyl group and a bromine atom allows for diverse reactivity. [, ] The vinyl group readily participates in radical polymerization reactions, enabling its incorporation into various polymer backbones. [, , , , ] The bromine atom serves as a reactive site for further modifications, allowing for the introduction of specific functionalities or the attachment of other molecules. [, ]

Q2: How is this compound employed in the synthesis of hyperbranched polymers?

A2: this compound plays a crucial role as an addition–fragmentation chain transfer agent in the synthesis of hyperbranched polymers. [, ] During the radical polymerization of divinyl monomers like Ethylene glycol dimethacrylate, this compound regulates the molecular weight and introduces branching points. [] This results in the formation of highly branched polymers with unique properties like high solubility and thermal curability. [, ]

Q3: Can this compound be used to create functionalized macromonomers?

A3: Yes, this compound acts as a chain-transfer agent in conventional and living radical polymerization, leading to the formation of α-bromo-functionalized macromonomers. [] For instance, in Methyl methacrylate emulsion polymerization, it yields an α-bromo-functionalized macromonomeric latex. This latex can be further copolymerized with other monomers like styrene, resulting in graft copolymers. []

Q4: Beyond polymerization, what other reactions is this compound involved in?

A4: this compound participates in various reactions, demonstrating its versatility:

  • Barbier-type Reactions: It reacts with aldehydes in the presence of Indium or Titanocene(III) chloride to yield α-methylene-γ-butyrolactones. [, ]
  • Alkylation Reactions: It reacts with [D-serine]8-cyclosporin under phase transfer conditions to yield various alkylated cyclosporin derivatives, some exhibiting enhanced biological activity compared to the parent compound. []
  • Synthesis of Functionalized Pyrrolidones: It serves as a building block in the synthesis of functionalized pyrrolidones, important heterocyclic compounds with various applications. []

Q5: What are the implications of using this compound in terms of material properties?

A6: The incorporation of this compound, or its derivatives, into polymers significantly influences the final material properties. For instance, hyperbranched polymers synthesized using this compound exhibit high transparency, good solvent resistance, and thermal curability. [] Similarly, graft copolymers containing poly(diisopropyl fumarate) branches, synthesized via macromonomers prepared using this compound, demonstrate microphase separated structure, high transparency, and unique thermal properties. []

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